

An In-depth Technical Guide to (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Furan-2-yl-propyl)-methyl-amine

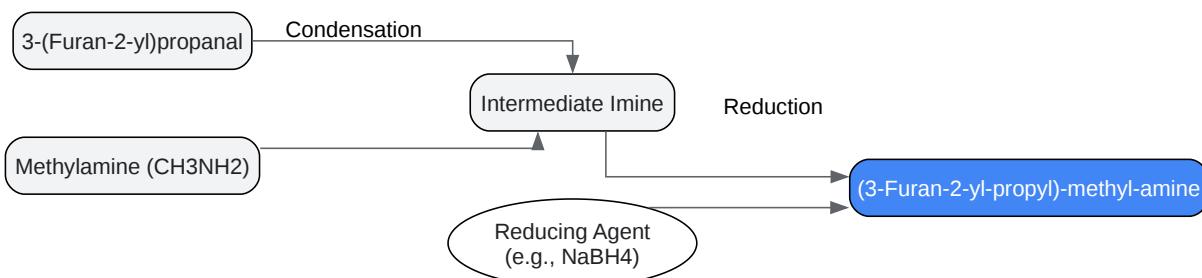
Cat. No.: B187960

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the chemical compound **(3-Furan-2-yl-propyl)-methyl-amine**. While specific experimental data for this molecule is not extensively available in published literature, this document extrapolates information from closely related furan derivatives to present its likely physicochemical properties, a proposed synthetic route, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of furan-containing compounds.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.^{[1][2]} The furan ring is a key structural motif in numerous natural products and synthetic molecules, exhibiting antibacterial, anti-inflammatory, antifungal, and antitumor properties.^{[1][3]} The biological activity of furan derivatives can be significantly influenced by slight modifications in their substitution patterns.^[2] This guide focuses on **(3-Furan-2-yl-propyl)-methyl-amine**, a molecule that combines the furan scaffold with a flexible propyl-methyl-amine side chain, a common feature in many biologically active compounds.


Physicochemical Properties

Based on the chemical structure of **(3-Furan-2-yl-propyl)-methyl-amine**, the following physicochemical properties have been calculated.

Property	Value
IUPAC Name	N-methyl-3-(furan-2-yl)propan-1-amine
Molecular Formula	C8H13NO
Molecular Weight	139.19 g/mol
Canonical SMILES	CNCCC1=CC=CO1
CAS Number	Not available
Predicted LogP	1.3
Predicted pKa	10.2 (basic)
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	4

Proposed Synthesis: Reductive Amination

A plausible and efficient method for the synthesis of **(3-Furan-2-yl-propyl)-methyl-amine** is through the reductive amination of 3-(furan-2-yl)propanal with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target amine.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **(3-Furan-2-yl-propyl)-methyl-amine** via reductive amination.

Detailed Experimental Protocol

Materials:

- 3-(Furan-2-yl)propanal
- Methylamine (40% solution in water or as hydrochloride salt)
- Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)
- Methanol (or another suitable solvent like dichloromethane)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO3)
- Anhydrous magnesium sulfate (MgSO4)
- Diethyl ether or Ethyl acetate for extraction

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(furan-2-yl)propanal (1 equivalent) in methanol.
- Imine Formation: Add methylamine (1.2 equivalents) to the solution. If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution may occur.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

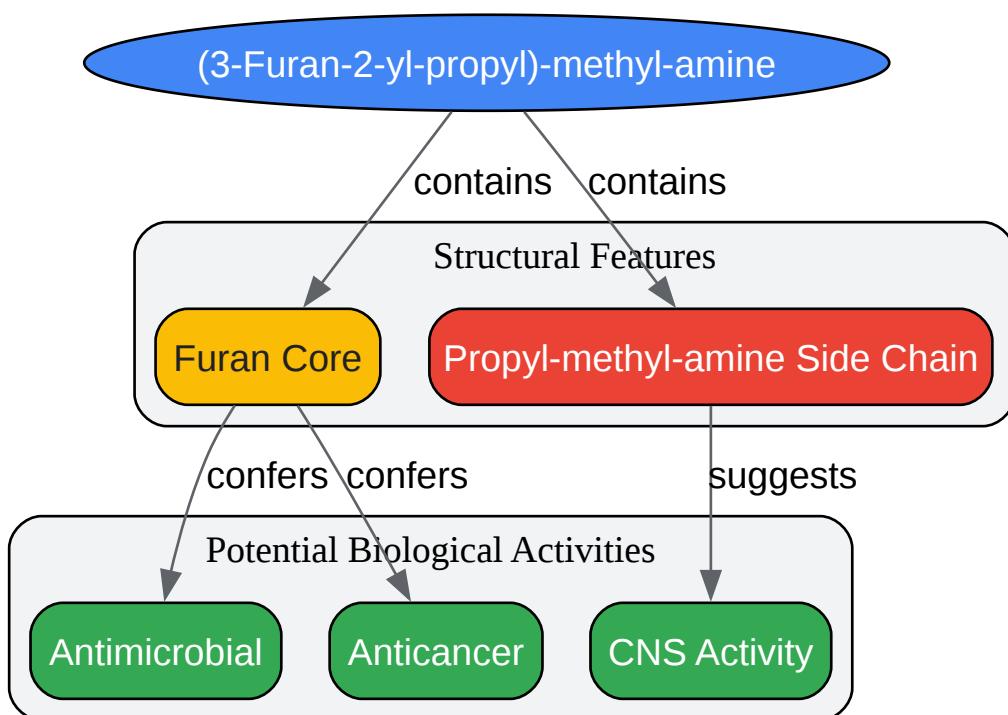
- Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with dilute HCl. Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.
- Basification and Extraction: Basify the aqueous layer to a pH of ~9-10 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Potential Biological and Pharmacological Significance

While direct studies on **(3-Furan-2-yl-propyl)-methyl-amine** are not readily available, the furan nucleus is a well-established pharmacophore.^[1] Derivatives of furan have demonstrated a broad spectrum of pharmacological activities, suggesting potential areas of investigation for the title compound.

Antimicrobial Activity

Numerous furan derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown their effectiveness against various bacterial strains.^{[3][4]} The structural similarity of **(3-Furan-2-yl-propyl)-methyl-amine** to these compounds suggests it could be a candidate for antimicrobial screening.


Anticancer Properties

The furan scaffold is present in several compounds investigated for their anticancer activity.^[5] For example, certain furan-thiazole acrylonitrile derivatives have been evaluated for their cytotoxic effects on breast cancer cell lines.^[6] The biological activity of these compounds is

often linked to their ability to interact with specific enzymes or signaling pathways involved in cell proliferation.

Central Nervous System (CNS) Activity

The flexible amine side chain in **(3-Furan-2-yl-propyl)-methyl-amine** is a common feature in many CNS-active drugs. Furan derivatives have been explored for various CNS applications, including antidepressant and anxiolytic effects.^[2] Physicochemical and pharmacological studies of furan imine derivatives have also indicated potential CNS depressant activities.^[7]

[Click to download full resolution via product page](#)

Caption: Logical relationships between the structural features of the target molecule and its potential biological activities.

Future Directions

(3-Furan-2-yl-propyl)-methyl-amine represents an under-investigated molecule within the pharmacologically rich class of furan derivatives. Future research should focus on:

- Definitive Synthesis and Characterization: A comprehensive synthesis, purification, and structural elucidation using modern analytical techniques (NMR, IR, Mass Spectrometry).
- In Vitro Screening: Evaluation of its activity against a panel of bacterial and fungal strains, as well as various cancer cell lines.
- Pharmacological Profiling: Investigation of its effects on the central nervous system and other biological targets.
- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the furan ring, the propyl linker, and the methylamino group to its biological activity.

Conclusion

(3-Furan-2-yl-propyl)-methyl-amine is a simple yet potentially valuable furan derivative for further investigation in drug discovery. Based on the well-documented and diverse biological activities of related compounds, it holds promise as a scaffold for the development of new therapeutic agents. This guide provides a foundational framework for researchers to begin exploring the synthesis and potential applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. ijabbr.com [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Furan-2-yl-propyl)-methyl-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187960#smiles-notation-for-3-furan-2-yl-propyl-methyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com